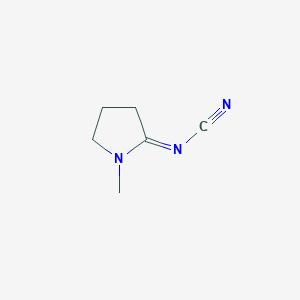
N-((6-Chloropyridin-3-yl)methyl)ethanamine
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine reveals intricate details about their coordination and bonding. For instance, the study by Mulqi et al. (1982) on a palladium(II) complex demonstrated the coordination of pyridine and amide nitrogen atoms to Pd atoms, highlighting unusual molecular geometry retained in solution (Mulqi, Stephens, & Vagg, 1982).
Chemical Reactions and Properties
The compound's chemical reactivity and properties have been explored through various studies. Shi et al. (2008) synthesized a related compound and performed a density functional (DFT) study, providing insights into the compound's insecticidal activity and vibrational properties (Shi, Zhu, & Song, 2008).
Physical Properties Analysis
The physical properties of N-((6-Chloropyridin-3-yl)methyl)ethanamine derivatives have been characterized through various spectroscopic and crystallographic methods. For instance, Lakshminarayana et al. (2009) conducted an X-ray diffraction (XRD) study on a related compound, providing valuable information on its crystalline structure (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, of compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine have been the subject of significant research. Kumar et al. (2012) explored the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes, shedding light on the structural requirements for binding affinity at the sigma receptor (Kumar et al., 2012).
Wissenschaftliche Forschungsanwendungen
Field
Environmental Science and Microbiology
Application
“N-((6-Chloropyridin-3-yl)methyl)ethanamine” is a component of Nitenpyram, a neonicotinoid insecticide. A strain of bacteria, Ochrobactrum sp. strain DF-1, has been found to degrade Nitenpyram .
Method
The strain DF-1 was isolated from a wastewater-treatment pool contaminated with Nitenpyram. It can use Nitenpyram as a sole carbon or nitrogen source for growth. In a liquid medium, 100 mg·L −1 Nitenpyram was metabolized to undetectable levels within 10 days .
Results
Four metabolites were found during Nitenpyram degradation. Inoculation of strain DF-1 promoted Nitenpyram (10 mg·kg −1) degradation in either sterile or non-sterile soil .
Metabolite of Acetamiprid
Field
Application
“N-((6-Chloropyridin-3-yl)methyl)ethanamine” is a metabolite of Acetamiprid, a novel neonicotinoid insecticide used against Holotrichia consanguinea in sugarcane .
Method
Acetamiprid is applied to the sugarcane fields to control the pest Holotrichia consanguinea. As the insecticide degrades, one of the compounds it breaks down into is "N-((6-Chloropyridin-3-yl)methyl)ethanamine" .
Results
The use of Acetamiprid has proven effective in controlling Holotrichia consanguinea, a common pest in sugarcane fields .
Biodegradation of Nitenpyram
Field
Environmental Science and Microbiology
Application
“N-((6-Chloropyridin-3-yl)methyl)ethanamine” is a component of Nitenpyram, a neonicotinoid insecticide. A strain of bacteria, Ochrobactrum sp. strain DF-1, has been found to degrade Nitenpyram .
Method
The strain DF-1 was isolated from a wastewater-treatment pool contaminated with Nitenpyram. It can use Nitenpyram as a sole carbon or nitrogen source for growth. In a liquid medium, 100 mg·L −1 Nitenpyram was metabolized to undetectable levels within 10 days .
Results
Four metabolites were found during Nitenpyram degradation. Inoculation of strain DF-1 promoted Nitenpyram (10 mg·kg −1) degradation in either sterile or non-sterile soil .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUMLMCDDLHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456521 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)ethanamine | |
CAS RN |
120739-77-7 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

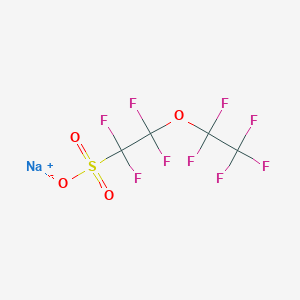
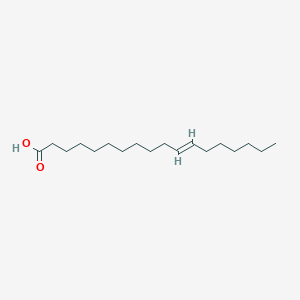
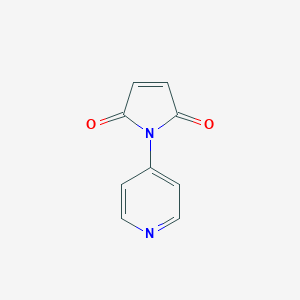
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
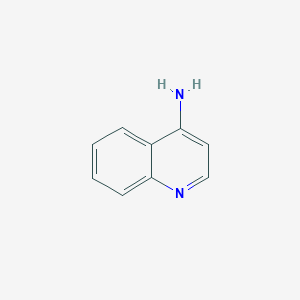
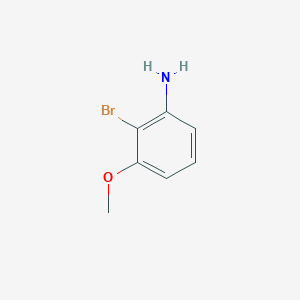

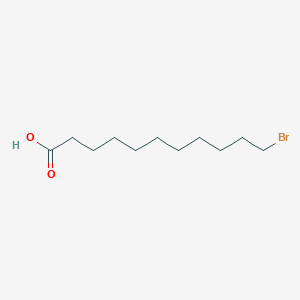
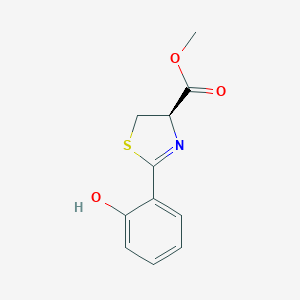

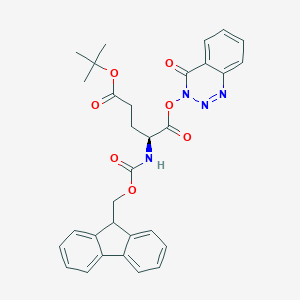

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
